An In-Depth Technical Guide to 4-Chloro-3-fluoroanisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-3-fluoroanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluoroanisole is a halogenated aromatic ether that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the anisole framework, imparts specific electronic properties and reactivity that are highly sought after in the design and development of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3-fluoroanisole, detailed synthetic protocols, safety and handling considerations, and its current and potential applications, particularly within the pharmaceutical and agrochemical industries. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important chemical intermediate.
Introduction: The Strategic Importance of Halogenated Anisoles in Synthesis
Halogenated aromatic compounds are fundamental components in the toolkit of synthetic organic chemists. The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of both a chlorine and a fluorine atom, as seen in 4-Chloro-3-fluoroanisole, offers a nuanced approach to molecular design. The methoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, while the competing inductive and resonance effects of the halogens provide a handle for regioselective transformations. This guide will delve into the specific attributes of 4-Chloro-3-fluoroanisole, providing a detailed understanding of its behavior and utility.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 4-Chloro-3-fluoroanisole is essential for its effective use in synthesis, purification, and formulation.
Physical Properties
The macroscopic properties of 4-Chloro-3-fluoroanisole are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature with a boiling point that allows for purification by distillation.
| Property | Value | Source(s) |
| CAS Number | 501-29-1 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClFO | [1][2][3][4] |
| Molecular Weight | 160.57 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 196 - 204 °C | [5] |
| Density | 1.29 g/mL | [5] |
| Refractive Index (n20/D) | 1.52 | [5] |
Spectroscopic Data
While comprehensive, publicly available spectra for 4-Chloro-3-fluoroanisole are limited, the expected spectroscopic characteristics can be predicted based on its structure. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation. Commercial suppliers may provide batch-specific certificates of analysis with spectral data upon request.[1]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be complex due to splitting by both the adjacent protons and the fluorine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and potentially the halogen atoms.
Synthesis and Purification
The synthesis of 4-Chloro-3-fluoroanisole is most commonly achieved through the methylation of 4-chloro-3-fluorophenol. The Williamson ether synthesis is a robust and widely used method for this transformation.
Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[6][7] In this case, 4-chloro-3-fluorophenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Figure 1: General workflow for the synthesis of 4-Chloro-3-fluoroanisole via Williamson ether synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-Chloro-3-fluoroanisole. Researchers should always conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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4-Chloro-3-fluorophenol
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
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Acetone or N,N-Dimethylformamide (DMF)
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Diethyl ether or Dichloromethane
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
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Methylation: To the stirred suspension, add the methylating agent, such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), dropwise at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-3-fluoroanisole.
-
The crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.
Chemical Reactivity and Applications
4-Chloro-3-fluoroanisole is a valuable intermediate due to the distinct reactivity of its functional groups.
Reactivity Profile
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Electrophilic Aromatic Substitution: The methoxy group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution.[8] The chlorine and fluorine atoms are deactivating but also ortho, para-directing. In this molecule, the positions ortho to the powerful methoxy group are the most activated sites for electrophilic attack. However, steric hindrance from the adjacent fluorine atom may influence the regioselectivity.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for rings bearing strongly electron-withdrawing groups like nitro groups.
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Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield 4-chloro-3-fluorophenol.
Figure 2: Key reaction types involving 4-Chloro-3-fluoroanisole.
Applications in Synthesis
4-Chloro-3-fluoroanisole is primarily used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its incorporation can introduce a specific substitution pattern that is crucial for biological activity. For instance, it can be a precursor for active pharmaceutical ingredients (APIs) where the unique electronic and lipophilic properties of the substituted anisole ring are desired.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 4-Chloro-3-fluoroanisole is not widely available in the public domain, information from structurally related compounds can provide guidance. It is imperative to handle this chemical with the appropriate precautions.
Hazard Identification (Anticipated)
Based on analogous compounds, 4-Chloro-3-fluoroanisole should be considered as potentially:
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Harmful if swallowed, in contact with skin, or if inhaled.
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A skin and eye irritant. [5]
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Combustible.
Handling and Personal Protective Equipment (PPE)
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
Conclusion
4-Chloro-3-fluoroanisole is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and predictable, yet nuanced, reactivity make it a valuable tool for the construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and handling. As with any chemical reagent, researchers are encouraged to consult additional resources and perform thorough risk assessments before use. The continued exploration of the synthetic utility of 4-Chloro-3-fluoroanisole is expected to lead to the development of novel and impactful molecules.
References
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Pure Chemistry Scientific Inc. 4-chloro-3-fluoroanisole cas no.501-29-1. [Link]
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Neta Scientific. 45691-5G | Chemimpex 4-Chloro-3-Fluoroanisole. [Link]
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Wikipedia. Anisole. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-3-fluoroanisole/CAS:501-29-1-HXCHEM [hxchem.net]
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